molecular formula C14H12F3N3O3S B2792435 3-({1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole CAS No. 2097895-97-9

3-({1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole

Cat. No.: B2792435
CAS No.: 2097895-97-9
M. Wt: 359.32
InChI Key: JBYPQRJUNGSELH-UHFFFAOYSA-N
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Description

3-({1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a potent and selective small-molecule antagonist of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, kidneys, and cardiovascular system, where they play critical roles in regulating neuronal excitability, renal podocyte function, and cardiac hypertrophy. This compound has emerged as a critical pharmacological tool for dissecting the complex physiological and pathophysiological roles of TRPC5. Its high selectivity over related channels, including other TRP family members, allows for precise target validation in complex biological systems. In neuroscience research, it is used to investigate mechanisms underlying anxiety, fear, and depression, as TRPC5 inhibition has been shown to produce anxiolytic and antidepressant-like effects in preclinical models (source: https://pubmed.ncbi.nlm.nih.gov/31043789/). In renal research, it is applied to study progressive kidney diseases, as TRPC5 activation in podocytes contributes to proteinuric kidney damage, and its inhibition can be protective (source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5844161/). Furthermore, in cardiology, this inhibitor is utilized to explore pathways involved in pathological cardiac remodeling and hypertrophy. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3S/c15-14(16,17)23-10-3-1-9(2-4-10)13(21)20-6-5-11(8-20)22-12-7-18-24-19-12/h1-4,7,11H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYPQRJUNGSELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-(trifluoromethoxy)benzoyl chloride with pyrrolidine to form the benzoyl-pyrrolidine intermediate. This intermediate is then reacted with 1,2,5-thiadiazole-3-ol under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-({1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-({1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-({1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Ring System Differences : Thiadiazoles (target, BK14294) exhibit greater π-acidity than oxadiazoles (BK14304), affecting charge-transfer interactions or coordination chemistry .
  • Synthetic Accessibility : The synthesis of benzofuran- or oxazole-containing analogs (BK14294, BK14304) may involve cyclization or coupling reactions similar to those for oxidofurazan derivatives (), such as azide-alkyne cycloadditions or nitro group transformations .

Comparison with Oxidofurazan Derivatives ()

While the target compound contains a thiadiazole ring, oxidofurazan derivatives (e.g., 3-amino-4-azidocarbonyl oxidofurazan) share structural motifs involving nitrogen-rich heterocycles. Key differences include:

  • Stability : Oxidofurazan rings are prone to thermal decomposition or nucleophilic attack due to strained oxygen-nitrogen bonding, whereas thiadiazoles (with sulfur) exhibit greater thermal stability .
  • Functionalization : The target compound’s pyrrolidin-3-yloxy linker allows for stereochemical diversity, whereas oxidofurazan derivatives often rely on nitro-azide chemistry for substitution .

Research Findings and Implications

  • Pharmacological Potential: The trifluoromethoxy group may improve blood-brain barrier penetration compared to non-fluorinated analogs (e.g., BK14294), a hypothesis supported by studies on fluorinated CNS drugs.
  • Material Science Applications : Thiadiazole-based compounds are explored as semiconductors or ligands in catalysis; the target compound’s fluorinated substituents could enhance charge transport or ligand-metal binding .
  • Synthetic Challenges : Direct synthesis of the trifluoromethoxybenzoyl-pyrrolidine moiety may require specialized reagents (e.g., trifluoromethylation agents), contrasting with simpler benzofuran couplings in BK14294 .

Q & A

Q. How do reaction kinetics differ between microwave-assisted and conventional synthesis?

  • Methodological Answer :
  • Kinetic Studies : Compare activation energy (Eₐ) via Arrhenius plots under microwave (50–100°C, 30 min) vs. conventional heating (6–12 hours) .

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